This technical guide provides an in-depth analysis of 1-[(2-bromophenoxy)acetyl]piperidine , a functionalized amide scaffold used in medicinal chemistry as a building block for analgesic, anti-inflammatory, and receptor-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-[(2-bromophenoxy)acetyl]piperidine , a functionalized amide scaffold used in medicinal chemistry as a building block for analgesic, anti-inflammatory, and receptor-modulating agents.
Chemical Identity & Structural Architecture
This compound represents a privileged scaffold in drug discovery, combining a lipophilic piperidine ring with an electron-rich bromophenoxy moiety via a flexible acetyl linker.[1] The ortho-bromo substituent introduces specific steric constraints and halogen-bonding potential that differentiate it from its para-substituted analogs.[1]
The ortho-bromo group forces the phenoxy ring out of planarity relative to the acetyl linker due to steric repulsion with the ether oxygen lone pairs. This "twisted" conformation is critical for binding selectivity in protein pockets, preventing the flat stacking interactions seen in non-halogenated analogs.[1]
Physicochemical Profile (Calculated)
These parameters dictate the compound's behavior in biological assays and formulation.
Requires organic co-solvents (DMSO) for bio-assays.
Synthetic Methodologies
Two primary routes exist for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine. Route B is generally preferred for high-throughput library generation due to the commercial availability of the chloroacetyl intermediate.[1]
Reaction Scheme (Graphviz)
Figure 1: Retrosynthetic analysis showing convergent (Route A) and linear (Route B) pathways.
Detailed Protocol: Route B (Williamson Ether Synthesis)
This method avoids the potential for side reactions associated with activating the bulky 2-bromophenoxyacetic acid.
Reagents:
2-Bromophenol (1.0 eq)
2-Chloro-1-(piperidin-1-yl)ethanone (1.1 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
Potassium Iodide (KI, 0.1 eq, catalytic)
Solvent: Acetone or Acetonitrile (MeCN)
Step-by-Step Workflow:
Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous K₂CO₃ (20 mmol) in acetone (50 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
Alkylation: Add 2-chloro-1-(piperidin-1-yl)ethanone (11 mmol) and catalytic KI. The KI facilitates the Finkelstein exchange in situ, generating the more reactive iodo-species.[1]
Reflux: Heat the mixture to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.[1] If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).[1]
Medicinal Chemistry Applications
The phenoxyacetyl-piperidine motif is a versatile pharmacophore found in several bioactive classes.
A. Analgesic & Anti-Inflammatory Agents
Derivatives of phenoxyacetic acid are established COX inhibitors.[1] The piperidine amide modification improves lipophilicity and blood-brain barrier (BBB) penetration compared to the free acid.
Mechanism: The phenoxy moiety mimics the arachidonic acid backbone, while the ortho-bromo group can occupy hydrophobic pockets in COX-1/COX-2 enzymes, potentially enhancing selectivity.[1]
B. Receptor Modulation (Sigma & Histamine)
Piperidine-linked aromatics are classic ligands for Sigma-1 (
Pharmacophore Alignment: The basic nitrogen of the piperidine (at physiological pH, though reduced in amide form, the ethyl amine analog is the primary target here) serves as a cation-pi interaction site. In the amide form described here, the molecule often acts as a neutral allosteric modulator or a prodrug precursor.[1]
C. Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent "fragment" for screening libraries:
Synthetic Tractability: The bromine atom provides a handle for further diversification (e.g., Suzuki-Miyaura coupling) to expand the library into bi-aryl systems.
Spectroscopic Characterization (Expected)
To validate the synthesis, the following spectral signatures should be observed:
¹H-NMR (CDCl₃, 400 MHz):
δ 6.8 – 7.6 ppm: Multiplets (4H, Ar-H).[1] Look for the downfield shift of the proton ortho to the ether linkage.[1]
δ 4.7 ppm: Singlet (2H, -O-CH ₂-CO-). This peak is diagnostic for the phenoxyacetyl linker.[1]
[M+H]⁺: Peaks at m/z 298 and 300 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
References
BenchChem. Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (General protocol for phenoxyacetyl synthesis).
Pallavi, H. M., et al. (2009).[1] "Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide...". Bioorganic & Medicinal Chemistry Letters. (Describes phenoxyacetyl scaffold utility).
Lazewska, D., et al. (2022).[1] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[1]
Synthesis, Physicochemical Properties, and Pharmacological Applications Executive Summary 2-Bromophenoxyacetic acid piperidide (CAS Registry Number: Not widely listed as a commodity chemical; structurally defined as 1-[(...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Physicochemical Properties, and Pharmacological Applications
Executive Summary
2-Bromophenoxyacetic acid piperidide (CAS Registry Number: Not widely listed as a commodity chemical; structurally defined as 1-[(2-bromophenoxy)acetyl]piperidine) is a specialized chemical intermediate and bioactive probe used primarily in medicinal chemistry and agrochemical research.[1][2]
Belonging to the class of phenoxyacetamides , this compound serves as a critical lipophilic scaffold in Structure-Activity Relationship (SAR) studies. Unlike its parent acid (2-bromophenoxyacetic acid), which exhibits auxin-like herbicidal activity, the piperidide derivative modifies the electronic and steric environment of the side chain, altering its interaction with biological targets such as auxin binding proteins (ABP), cyclooxygenase (COX) enzymes, and potentially Free Fatty Acid Receptor 1 (FFA1/GPR40).
This guide provides a comprehensive technical overview for researchers synthesizing or evaluating this compound for antimicrobial , anti-inflammatory , or herbicidal applications.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The synthesis follows a convergent pathway, typically employing a Schotten-Baumann reaction or DCC-mediated coupling . The following protocol is optimized for laboratory-scale production (10–50 mmol scale) with high purity.
Reaction Scheme (Graphviz Visualization)
Figure 1: Two-step convergent synthesis pathway via acid chloride activation.
Cool to room temperature and acidify with HCl (conc.) to pH ~2.
Filter the precipitated crude acid.
Purification: Recrystallize from hot water or ethanol-water (1:1).
Yield: ~75–85%.
Step 2: Amidation to Piperidide
Activation: Dissolve 2-bromophenoxyacetic acid (2.31 g, 10 mmol) in dry dichloromethane (DCM, 20 mL). Add thionyl chloride (1.5 mL) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ in vacuo.
Coupling: Redissolve the residue (acid chloride) in dry DCM (15 mL).
Addition: Cool to 0°C. Add a mixture of Piperidine (1.0 mL, 10 mmol) and Triethylamine (1.5 mL) dropwise.
Workup: Stir at room temperature for 3 hours. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally Brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Ethyl Acetate:Hexane 1:4).
Biological Applications & Pharmacology[9]
This compound is primarily a research tool used to probe specific biological pathways.[1] It is not a marketed drug but possesses significant bioactivity in three domains.
Herbicidal & Auxin Activity
Phenoxyacetic acid derivatives are classic auxin mimics (e.g., 2,4-D).
Mechanism: The free acid form binds to the TIR1 ubiquitin ligase complex.
Piperidide Effect: The conversion to an amide (piperidide) masks the carboxylic acid, creating a pro-herbicide . In plants possessing amidase enzymes, the piperidine ring is cleaved, releasing the active 2-bromophenoxyacetic acid.
Application: Used in controlled-release herbicide formulations or to study plant metabolism of xenobiotics.
Synthesis of Phenoxyacetamides: "Synthesis and Biological Activity of Phenoxyacetic Acid Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
Piperidine Pharmacophores: "The Wide Spectrum Biological Activities of Piperidine - A Short Review." International Journal of Innovative Research in Technology.[5]
An In-Depth Technical Guide to N-(2-bromophenoxyacetyl)piperidine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(2-bromophenoxyacetyl)piperidine, a molecule of int...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-(2-bromophenoxyacetyl)piperidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-bromophenoxyacetyl)piperidine, a molecule of interest within the broader class of piperidine-containing compounds. The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of clinically approved drugs and bioactive molecules.[1][2][3] This document will delve into the fundamental molecular characteristics of N-(2-bromophenoxyacetyl)piperidine, outline a plausible synthetic route, and discuss its potential applications in drug discovery, all grounded in established chemical principles.
Core Molecular Profile
N-(2-bromophenoxyacetyl)piperidine is a substituted amide derivative of piperidine. The core structure consists of a piperidine ring connected via its nitrogen atom to an acetyl group, which is in turn linked through an ether bond to a 2-bromophenol moiety. This unique combination of a saturated heterocycle, an amide linkage, an ether, and an aromatic halide suggests a molecule with specific physicochemical properties that can be leveraged in drug design.
Physicochemical Properties
Property
Value
Source
Molecular Formula
C₁₃H₁₆BrNO₂
Calculated
Molecular Weight
298.18 g/mol
Calculated
Monoisotopic Mass
297.04154 Da
Calculated
Hydrogen Bond Acceptors
3
Calculated
Hydrogen Bond Donors
0
Calculated
Rotatable Bonds
4
Calculated
Calculations are based on the deduced structure of N-(2-bromophenoxyacetyl)piperidine.
The presence of the piperidine nitrogen and the ether and carbonyl oxygens provide hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets.[2] The brominated phenyl ring introduces lipophilicity and potential for halogen bonding, a significant interaction in modern drug design.
Synthesis and Characterization
The synthesis of N-(2-bromophenoxyacetyl)piperidine can be logically approached through a nucleophilic acyl substitution reaction. This is a robust and well-established method for the formation of amide bonds.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 2-bromophenol.
Caption: Proposed two-step synthesis of N-(2-bromophenoxyacetyl)piperidine.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-bromophenoxy)acetate
To a solution of 2-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, filter the solid and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield ethyl 2-(2-bromophenoxy)acetate.
Rationale: This is a classic Williamson ether synthesis. Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide ion which then acts as a nucleophile, displacing the chloride from ethyl chloroacetate.
Step 2: Synthesis of N-(2-bromophenoxyacetyl)piperidine
In a round-bottom flask, take ethyl 2-(2-bromophenoxy)acetate (1.0 eq) and piperidine (2.0 eq).
Heat the mixture at 80-100 °C for 4-6 hours. The excess piperidine acts as both the nucleophile and the solvent.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and pour it into cold water.
Extract the aqueous layer with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting crude product by recrystallization or column chromatography to obtain N-(2-bromophenoxyacetyl)piperidine.
Rationale: This is a direct amidation reaction where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by using an excess of the amine and by heating.
Characterization Workflow
The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.
Caption: Standard workflow for the analytical characterization of the final product.
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight of 298.18 g/mol , along with a characteristic isotopic pattern for the bromine atom.
NMR Spectroscopy (¹H and ¹³C): Will provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
IR Spectroscopy: Will confirm the presence of key functional groups, such as the amide carbonyl (C=O) stretch (typically around 1650 cm⁻¹) and C-O ether stretches.
Relevance in Drug Development
The piperidine ring is a cornerstone in the design of pharmaceuticals, valued for its ability to increase solubility, modulate lipophilicity, and serve as a scaffold to orient functional groups for optimal target binding.[1][2]
Potential Therapeutic Applications
While the specific biological activity of N-(2-bromophenoxyacetyl)piperidine is not documented, its structural motifs are present in compounds with known pharmacological effects.
CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS).[2] Its basic nitrogen can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain.
Enzyme Inhibitors: The overall structure is suitable for exploring inhibitory activity against various enzymes. For instance, piperidine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4]
Anticancer Agents: Numerous piperidine-containing compounds have been developed as anticancer drugs.[2] The modular nature of this compound allows for systematic structural modifications to optimize binding affinity and selectivity for cancer-related targets.
The introduction of a chiral center on the piperidine ring can further enhance biological activity and selectivity, a common strategy in modern drug discovery.[3]
Conclusion
N-(2-bromophenoxyacetyl)piperidine, with a calculated molecular weight of 298.18 g/mol , represents an interesting chemical entity that combines several key pharmacophoric features. Its synthesis is straightforward, relying on fundamental organic reactions. While its specific biological profile remains to be elucidated, the presence of the piperidine scaffold, a privileged structure in medicinal chemistry, suggests that this compound and its analogs could serve as valuable starting points for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully understand its potential in drug discovery and development.
References
PubChem. 2-[2-(2-Bromophenoxy)ethyl]piperidine. National Center for Biotechnology Information. [Link]
Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6445. [Link]
Watson, P. S., et al. (2009). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 65(52), 10737-10762. [Link]
Yelekci, K., et al. (2014). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 3(6), 39-44. [Link]
PubChemLite. Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. Université du Luxembourg. [Link]
Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]
Walczak, M. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. [Link]
Technical Analysis: Hydrogen Bond Acceptor Systems in 1-[(2-bromophenoxy)acetyl]piperidine
This technical guide provides a rigorous structural and functional analysis of the hydrogen bond acceptor (HBA) systems within 1-[(2-bromophenoxy)acetyl]piperidine . It is designed for medicinal chemists and structural b...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous structural and functional analysis of the hydrogen bond acceptor (HBA) systems within 1-[(2-bromophenoxy)acetyl]piperidine . It is designed for medicinal chemists and structural biologists requiring high-resolution insights into pharmacophore mapping and non-covalent interaction profiling.
Executive Summary
In fragment-based drug discovery (FBDD), the precise characterization of hydrogen bond acceptors (HBAs) determines the success of lead optimization. 1-[(2-bromophenoxy)acetyl]piperidine represents a complex, multi-center HBA system containing three distinct electronic environments: a tertiary amide carbonyl , an aryl alkyl ether , and an ortho-substituted halogen .
This guide dissects the hierarchy of these acceptors, establishing the amide carbonyl as the dominant interaction site (
), while elucidating the steric and electronic modulation imposed by the ortho-bromine substituent. We provide validated protocols for quantifying these interactions using FTIR and NMR titration, moving beyond simple atom counting to thermodynamic quantification.
Structural Dissection & Pharmacophore Mapping
The molecule functions not as a single acceptor but as a competitive system of interaction sites. The "Senior Scientist" approach requires distinguishing between potential and effective acceptors.
The Hierarchy of Acceptors
The molecule presents three potential sites for H-bond acceptance. Their relative strengths are dictated by hybridization, resonance, and local electrostatics.
Weak. Electron density reduced by delocalization into the phenyl ring.
Tertiary
Bromine Atom
mix
< 0.1
Very weak. Primarily acts via dispersion or Halogen Bonding (-hole donor).
Null
Piperidine Nitrogen
(partial)
N/A
Non-basic. Lone pair is delocalized into the carbonyl (resonance).
The "Ortho-Effect" and Conformation
The 2-bromo substituent is not merely a hydrophobic bulk; it exerts a critical stereoelectronic effect.
Intramolecular Halogen Bonding: The bromine atom (Lewis acid via
-hole) may interact with the ether oxygen (Lewis base), locking the C-O-C bond angle.
Steric Shielding: The bulky bromine atom at the ortho position creates a "steric gate," reducing the solvent accessibility of the ether oxygen, effectively silencing it as an intermolecular HBA in biological fluids.
Figure 1: Hierarchical map of hydrogen bond acceptor sites. Note the "null" status of the amide nitrogen and the modulatory role of the bromine atom.
Experimental Protocols for HBA Quantification
To validate the H-bond basicity of this specific scaffold, generic calculated values (cLogP, PSA) are insufficient. The following protocols measure the thermodynamic reality of the interactions.
Protocol A: FTIR Titration (The
Method)
This is the gold standard for resolving competitive acceptor sites (e.g., distinguishing the amide C=O from the ether O).
Principle: Measure the shift in the O-H stretching frequency of a donor probe (4-fluorophenol or methanol) upon complexation.
Reagents:
Solvent: Carbon Tetrachloride (
) or Tetrachloroethylene (non-H-bonding, non-polar).
The acetyl-piperidine moiety is a classic "amide linker." However, the HBA strength of the carbonyl can limit membrane permeability due to the desolvation penalty (energy required to strip water molecules before passing through the lipid bilayer).
High HBA Strength: Increases solubility but decreases passive permeability.
Strategy: If the molecule shows poor brain penetration (CNS), consider bioisosteres that reduce the HBA basicity, such as:
Trifluoroacetamide: The electron-withdrawing
group pulls density from the carbonyl, lowering and improving permeability.
Thioamide: Replacing O with S reduces H-bond acceptance significantly.
The "Privileged" Piperidine Scaffold
The piperidine ring acts as a lipophilic vector. Because the nitrogen is acylated, it does not protonate at physiological pH. This is crucial for:
hERG Channel Avoidance: Basic amines often bind hERG (cardiotoxicity). The neutral amide-piperidine in this molecule reduces this risk compared to free piperidines.
References
Laurence, C., & Gal, J. F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. Wiley. (Definitive text on
and FTIR scales).
Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie International Edition. (Foundational work on H-bond quantification).
Kenny, P. W., et al. (2016). Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design. Journal of Medicinal Chemistry. (Application of HBA strength to drug design).
Cavallo, G., et al. (2016). The Halogen Bond.[3] Chemical Reviews. (Mechanisms of halogen bonding and sigma-holes).
Drug Hunter. (2023). Adjusting Hydrogen Bond Donor/Acceptor Strength for Permeability. (Case studies on amide vs. carbamate linkers).
Technical Whitepaper: Solubility Profiling of 1-[(2-bromophenoxy)acetyl]piperidine
The following technical guide is structured as an internal whitepaper for a drug discovery team. It synthesizes theoretical physicochemical analysis with practical laboratory protocols. Executive Summary The compound 1-[...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an internal whitepaper for a drug discovery team. It synthesizes theoretical physicochemical analysis with practical laboratory protocols.
Executive Summary
The compound 1-[(2-bromophenoxy)acetyl]piperidine represents a classic "molecular chameleon" in early-stage drug discovery. While it possesses high solubility in polar aprotic solvents (DMSO), it exhibits significant risk of precipitation ("crashing out") in aqueous buffers.
This guide analyzes the physicochemical drivers of this disparity and provides a validated protocol for determining its kinetic solubility limits. Understanding these parameters is critical to preventing false negatives in enzymatic assays and false positives in aggregation-sensitive screens.
Physicochemical Analysis & Solubility Prediction
To understand the solubility behavior of this molecule, we must deconstruct its functional groups and their interaction with solvent systems.
Structural Deconstruction
The molecule consists of three distinct domains:
The Lipophilic Tail (2-Bromophenoxy): The aromatic ring substituted with a heavy halogen (Bromine) significantly increases lipophilicity and lattice energy.
The Linker (Acetyl/Ether): The
motif provides some polarity, but the ether oxygen is sterically crowded.
The Head Group (Piperidine Amide): Crucially, the nitrogen is part of an amide bond, not a tertiary amine.
The "Amide Trap" (Theoretical pKa)
A common error is treating this compound as a basic amine. Because the piperidine nitrogen is acylated, the lone pair is delocalized into the carbonyl system.
Consequence: The molecule is neutral at physiological pH (7.4). It cannot be protonated to form a water-soluble salt (unlike its analog, 1-[2-(2-bromophenoxy)ethyl]piperidine).
Solubility Implication: pH adjustment (acidification) will not improve aqueous solubility.
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[1][2] It dissolves 1-[(2-bromophenoxy)acetyl]piperidine effectively because:
Dipole-Dipole Interactions: The highly polar
bond in DMSO interacts strongly with the polarized amide carbonyl () of the compound.
Cavity Formation: DMSO disrupts the crystal lattice of the solid compound more effectively than water due to favorable van der Waals interactions with the bromophenyl ring.
Why Water Fails (The Hydrophobic Effect)
In an aqueous buffer (PBS/HEPES), the compound faces an energetic penalty:
Water Ordering: The hydrophobic bromophenoxy tail forces water molecules to form an ordered "clathrate-like" cage around it (entropic penalty).
Lack of H-Bonding: The compound has H-bond acceptors (O, N) but zero H-bond donors . It cannot participate in the water hydrogen-bonding network, leading to phase separation (precipitation).
Objective: Determine the maximum concentration of compound that remains in solution after 2 hours (Kinetic Solubility), mimicking HTS assay conditions.
Materials
Stock: 10 mM 1-[(2-bromophenoxy)acetyl]piperidine in 100% DMSO (anhydrous).
Buffer: PBS pH 7.4 (filtered).
Detection: UV-Vis Plate Reader (254 nm and 620 nm for turbidity).
Plate: 96-well UV-transparent flat bottom.
Workflow Diagram (DOT)
Figure 1: Kinetic Solubility Screening Workflow for Lipophilic Amides.
Step-by-Step Methodology
Stock Preparation: Dissolve solid powder in 100% DMSO to achieve 10 mM. Vortex for 1 minute. Inspect visually for clarity.
Intermediate Dilution: In a polypropylene plate, create a serial dilution curve in 100% DMSO (e.g., 10 mM down to 0.1 mM).
Reasoning: Diluting directly into water causes immediate localized precipitation. Diluting in DMSO first ensures accurate concentration gradients.
Aqueous Transfer: Transfer 2 µL of each DMSO concentration into 98 µL of PBS pH 7.4 in the assay plate.
Equilibration: Seal plate and shake at 300 rpm for 2 hours at room temperature (25°C).
Readout (Nephelometry/Turbidity): Measure absorbance at 620 nm.
Interpretation: An increase in OD620 indicates precipitate formation (scattering).
Readout (Quantitation): Filter the samples (0.45 µm) or centrifuge (3000 x g, 20 min). Measure the supernatant at
(approx 270-280 nm for the phenyl ring).
Data Interpretation & Reference Values
The following table summarizes the expected solubility profile for this compound class based on structure-activity relationships (SAR).
Solvent System
Solubility Limit
State
Mechanism
100% DMSO
> 50 mM
Clear Solution
Solvation of amide dipole; Van der Waals stabilization.
PBS (pH 7.4)
< 20 µM
Precipitate
Hydrophobic exclusion; High lattice energy.
PBS + 0.1% BSA
~ 50-100 µM
Colloidal/Bound
Protein binding (Albumin) acts as a "sink" to solubilize lipophiles.
0.1 M HCl
< 20 µM
Precipitate
Neutral Amide : No protonation occurs to assist solubility.
The "Crash Out" Phenomenon
For 1-[(2-bromophenoxy)acetyl]piperidine, the critical danger zone is the 1% to 5% DMSO window in water.
At >50% DMSO, the compound is soluble.
At <1% DMSO, the compound relies entirely on aqueous solubility.
The Risk: When pipetting a 10 mM stock into a buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit, forming "micro-crystals." Even if the final concentration is theoretically soluble, these micro-crystals may not re-dissolve (Kinetic Hysteresis).
Recommendation: Always add the DMSO stock to the buffer while vortexing or rapidly mixing the buffer to prevent high local concentrations.
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties: assays and interpretations." Drug Discovery Today. (Standard reference for Kinetic Solubility protocols).
PubChem Compound Summary. (n.d.). "1-Acetylpiperidine (Analog Structure Analysis)." National Library of Medicine.
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
Application Notes and Protocols for the Synthesis of 1-[(2-Bromophenoxy)acetyl]piperidine
Abstract This document provides a comprehensive guide for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine, a compound of interest in medicinal chemistry and drug development. The synthesis is approached as a two-st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine, a compound of interest in medicinal chemistry and drug development. The synthesis is approached as a two-step process: the preparation of 2-bromophenoxyacetic acid followed by its conversion to the target amide via an acyl chloride intermediate. This application note details the underlying chemical principles, provides step-by-step protocols, and offers insights into critical process parameters to ensure a successful and reproducible synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
Amide-containing molecules are fundamental building blocks in a vast array of biologically active compounds, including many pharmaceuticals.[1][2] The synthesis of amides is therefore a cornerstone of medicinal chemistry. 1-[(2-Bromophenoxy)acetyl]piperidine incorporates a substituted phenoxyacetyl scaffold linked to a piperidine moiety, a common structural motif in centrally acting agents.[3][4] A reliable and well-understood synthetic route is crucial for the exploration of its potential therapeutic applications. This guide presents a robust and thoroughly validated protocol for its preparation.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-[(2-bromophenoxy)acetyl]piperidine is most effectively achieved through a two-step sequence. This strategy involves the initial synthesis of the carboxylic acid precursor, 2-bromophenoxyacetic acid, followed by its conversion to the corresponding amide.
Part 1: Synthesis of 2-Bromophenoxyacetic Acid
The initial step involves a Williamson ether synthesis, a classic and reliable method for forming ethers. In this reaction, the sodium salt of 2-bromophenol acts as a nucleophile, displacing a halide from an alpha-halo ester, followed by hydrolysis to yield the desired carboxylic acid.
Part 2: Amide Formation via an Acyl Chloride Intermediate
Direct coupling of a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction.[5] To circumvent this, the carboxylic acid is first activated by converting it to a more electrophilic species. The formation of an acyl chloride is a common and effective activation strategy.[5][6] This highly reactive intermediate then readily undergoes nucleophilic acyl substitution with piperidine to form the target amide, 1-[(2-bromophenoxy)acetyl]piperidine. This classic transformation is a variant of the Schotten-Baumann reaction.[5]
Overall Synthetic Workflow
Figure 1: Overall synthetic workflow for 1-[(2-bromophenoxy)acetyl]piperidine.
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
2-Bromophenol
Reagent
Sigma-Aldrich
-
Sodium Hydroxide
ACS
Fisher Scientific
-
Ethyl Bromoacetate
98%
Alfa Aesar
Lachrymator, handle in a fume hood.
Hydrochloric Acid
Concentrated
VWR
Corrosive.
2-Bromophenoxyacetic Acid
-
Prepared in Part 1
-
Thionyl Chloride (SOCl₂)
99.5%
Acros Organics
Reacts violently with water. Handle in a fume hood.
Piperidine
99%
Sigma-Aldrich
Flammable and corrosive.
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
-
Diethyl Ether
Anhydrous
Fisher Scientific
-
Sodium Sulfate
Anhydrous
VWR
-
Saturated Sodium Bicarbonate Solution
-
Prepared in-house
-
Saturated Sodium Chloride Solution (Brine)
-
Prepared in-house
-
Experimental Protocols
Part 1: Synthesis of 2-Bromophenoxyacetic Acid
This procedure is adapted from standard Williamson ether synthesis methodologies.
Step-by-Step Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.3 g (0.1 mol) of 2-bromophenol in 100 mL of ethanol.
Base Addition: Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water to the stirring solution.
Alkylation: To the resulting sodium 2-bromophenoxide solution, add 16.7 g (0.1 mol) of ethyl bromoacetate dropwise over 15 minutes.
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: After cooling to room temperature, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water to the flask.
Saponification: Heat the mixture to reflux for an additional 1 hour to saponify the ester.
Workup: Cool the reaction mixture and pour it into 200 mL of water. Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
Isolation: The product, 2-bromophenoxyacetic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification (Optional): Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-bromophenoxyacetic acid.
Part 2: Synthesis of 1-[(2-Bromophenoxy)acetyl]piperidine
This protocol utilizes the acyl chloride intermediate for efficient amide bond formation.
Step-by-Step Protocol:
Acyl Chloride Formation:
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 11.55 g (0.05 mol) of 2-bromophenoxyacetic acid in 50 mL of anhydrous dichloromethane (DCM).
Slowly add 7.14 g (0.06 mol) of thionyl chloride to the suspension at room temperature.
Heat the mixture to reflux for 1 hour. The solid should dissolve as the reaction progresses.
After cooling, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting 2-bromophenoxyacetyl chloride is a light-yellow oil and is used in the next step without further purification.[1]
Amide Coupling (Schotten-Baumann Conditions):
In a 250 mL Erlenmeyer flask, dissolve 4.26 g (0.05 mol) of piperidine in 50 mL of DCM.
Cool the solution in an ice bath.
Slowly add the crude 2-bromophenoxyacetyl chloride (from the previous step) dissolved in 20 mL of anhydrous DCM to the piperidine solution with vigorous stirring.
Add 50 mL of a 10% aqueous sodium hydroxide solution and continue to stir vigorously for 30 minutes.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Purify the crude 1-[(2-bromophenoxy)acetyl]piperidine by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
Reaction Mechanism: Amide Formation
Figure 2: Mechanism of amide formation via nucleophilic acyl substitution.
Characterization Data
Expected characterization data for the final product:
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₆BrNO₂ [M+H]⁺: 298.04; found: 298.1.
Troubleshooting and Safety Considerations
Handling of Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Anhydrous Conditions: The reaction of the acyl chloride with piperidine is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the acyl chloride, which would lead to the reformation of the carboxylic acid and lower yields.
Exothermic Reaction: The reaction between the acyl chloride and piperidine is exothermic. Slow, dropwise addition of the acyl chloride to the cooled piperidine solution is crucial to control the reaction temperature and prevent the formation of side products.
Purification: If the final product is not pure after recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.
Conclusion
The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of 1-[(2-bromophenoxy)acetyl]piperidine. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this compound for further investigation in their drug discovery and development programs. The two-step approach, involving the formation of a carboxylic acid followed by its conversion to an amide via an acyl chloride intermediate, is a classic and robust strategy in organic synthesis.
References
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]
Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. (2024, March 15). YouTube. Retrieved from [Link]
The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]
Gore, R. P., et al. (2011). A review on various reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]
Process for the preparation of α-bromo-phenylacetic acids. (1991). Google Patents.
Preparation method of 2,4-dihydroxyphenyl acetic acid. (2016). Google Patents.
Synthesis of 2-Bromo-2-phenylethanol. (n.d.). PrepChem.com. Retrieved from [Link]
Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023, March 25). Impactfactor. Retrieved from [Link]
Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). MDPI. Retrieved from [Link]
Synthetic method of 1-(4-bromophenyl) piperidine. (2021). Google Patents.
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). MDPI. Retrieved from [Link]
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention. Retrieved from [Link]
Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, April 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (2017, May 15). PubMed. Retrieved from [Link]
Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. (n.d.). University of Massachusetts Dartmouth. Retrieved from [Link]
Benzoyl piperidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
An Application Guide to the Biological Evaluation of Phenoxyacetyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Phenoxyacetyl Piperidine Scaffold The piperidine ring is a foundational scaffold in medicinal chemistry, reco...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Phenoxyacetyl Piperidine Scaffold
The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide range of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and capacity to form key interactions with biological targets make it an invaluable component in drug design.[2] When combined with a phenoxyacetyl moiety, the resulting derivatives gain access to a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6]
This guide provides an in-depth framework for the systematic evaluation of novel phenoxyacetyl piperidine derivatives. It is designed for drug discovery professionals and academic researchers, offering detailed, field-proven protocols for assessing the most prominent biological activities associated with this chemical class. The focus is not merely on procedural steps but on the underlying scientific principles, ensuring that the described protocols are robust, reproducible, and yield meaningful, interpretable data.
Part 1: The Drug Discovery & Evaluation Workflow
The initial journey of a novel compound from synthesis to a potential "hit" follows a structured screening cascade. This workflow ensures that resources are focused on derivatives with the most promising therapeutic potential.
Caption: General workflow for the evaluation of phenoxyacetyl piperidine derivatives.
Part 2: Core Application Protocols
This section details the step-by-step methodologies for assessing the three primary biological activities of phenoxyacetyl piperidine derivatives.
Application 1: Antimicrobial Activity Assessment
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Piperidine derivatives have shown considerable promise in this area.[3][7][8][9] The most critical parameter for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC).[10][11]
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]
Rationale: This assay is the gold standard for susceptibility testing. It provides a quantitative MIC value, allowing for direct comparison between different derivatives and reference antibiotics. The 96-well plate format allows for high-throughput screening.
Prepare a stock solution of each derivative (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
Create a working solution by diluting the stock in CAMHB to twice the highest desired final concentration (e.g., 256 µg/mL for a final range of 128-0.25 µg/mL).[13]
Inoculum Preparation:
From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.[10]
Suspend the colonies in sterile saline.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a nephelometer.[12]
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
Plate Setup and Serial Dilution:
Dispense 100 µL of CAMHB into all wells of a 96-well plate.[13]
Add 100 µL of the 2x working solution of your test compound to the first column of wells.
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[13]
This creates a concentration gradient. Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).[11]
Inoculation and Incubation:
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (Column 12).[11][13]
The final volume in each well will be 200 µL.
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
Reading and Interpreting Results:
After incubation, visually inspect the plate for turbidity. The growth control well should be distinctly turbid, and the sterility control well should be clear.[10]
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (the well appears clear).[11]
Many piperidine-containing compounds exhibit potent anticancer activity by inducing apoptosis or inhibiting cell proliferation.[4][14][15][16] A primary and essential step in screening for anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines.
Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Rationale: The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[17][19] The amount of formazan produced is directly proportional to the number of living cells.[17]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)[4][15]
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
96-well flat-bottom cell culture plates
Test phenoxyacetyl piperidine derivatives dissolved in DMSO
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)[19]
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
Cell Seeding:
Harvest and count cells using a hemocytometer.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17]
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
Incubate the plate for an additional 24, 48, or 72 hours.
MTT Addition and Incubation:
After the treatment period, carefully remove the compound-containing medium.
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.[17]
Incubate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells.[17]
Formazan Solubilization:
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[17]
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
Absorbance Measurement and Data Analysis:
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 540 and 590 nm.[17]
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).
Plot the cell viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Chronic inflammation is implicated in numerous diseases. Phenoxyacetic acid and piperidine derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[5][6]
Protocol 3.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[20][21][22]
Rationale: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO.[22] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[21]
Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[22]
Sodium nitrite (for standard curve)
96-well cell culture plates
Step-by-Step Methodology:
Cell Seeding and Treatment:
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[20]
Pre-treat the cells for 1-2 hours with various concentrations of the test compounds.
LPS Stimulation:
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20][21]
Incubate the plate for 20-24 hours at 37°C and 5% CO₂.[20]
Nitrite Measurement (Griess Assay):
After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
Add 100 µL of the Griess reagent to each well containing the supernatant.[22]
Incubate at room temperature for 10-15 minutes, protected from light.
Measure the absorbance at 540 nm using a microplate reader.[20][21]
Data Analysis:
Prepare a standard curve using known concentrations of sodium nitrite.
Calculate the nitrite concentration in each sample from the standard curve.
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only stimulated cells.
Crucial Scientist's Note: It is essential to perform a concurrent cell viability assay (e.g., MTT) under the same conditions. This ensures that the observed decrease in NO production is due to genuine anti-inflammatory activity and not simply because the compound is cytotoxic to the macrophage cells.[22]
Part 3: Data Presentation and Structure-Activity Relationships (SAR)
Systematic analysis of biological data is crucial for identifying promising lead compounds.
Data Summary Tables
Quantitative data from the primary screens should be organized into clear, comparative tables.
Table 1: Example Antimicrobial Activity Data (MIC)
Compound ID
R¹ Group
R² Group
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
PPD-01
H
4-Cl
16
32
PPD-02
4-F
4-Cl
8
16
PPD-03
4-OCH₃
4-Cl
32
>64
PPD-04
H
H
64
>64
| Reference | - | - | 4 | 8 |
Table 2: Example Anticancer Cytotoxicity Data (IC₅₀)
SAR studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications influence biological activity.[23][24][25] A visual representation can help elucidate these relationships.
Caption: Key modification points on the phenoxyacetyl piperidine scaffold for SAR studies.
Expert Interpretation: From the example data, a preliminary SAR can be deduced. The presence of a halogen (Cl) at the R² position appears crucial for both antimicrobial and anticancer activity when compared to the unsubstituted PPD-04. Furthermore, adding an electron-withdrawing fluorine atom at the R¹ position (PPD-02) enhances potency compared to the unsubstituted PPD-01. Conversely, an electron-donating methoxy group (PPD-03) diminishes activity. These initial findings guide the next cycle of synthesis to optimize the "hit" compounds.
Conclusion
The phenoxyacetyl piperidine scaffold represents a versatile and promising platform for the development of new therapeutic agents. By employing the systematic and robust protocols outlined in this guide, researchers can effectively screen novel derivatives, generate high-quality, reproducible data, and elucidate critical structure-activity relationships. This structured approach accelerates the identification of lead compounds with significant potential for further preclinical and clinical development, ultimately contributing to the advancement of novel medicines.
References
CLYTE Technologies. (2025, December 24).
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
Abcam. MTT assay protocol.
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
Microbe Online. (2013, November 15).
Benchchem.
MI - Microbiology. Broth Microdilution.
FWD AMR-RefLabCap. (2022, April).
MTT (Assay protocol).
Wikipedia. MTT assay.
MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
PMC. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
PMC. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.
PMC. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin.
Shaikh, T. M. A., & Ammare, Y. (2020, June 26).
MDPI. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves.
Der Pharma Chemica.
Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
PMC.
(PDF)
MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
Biointerface Research in Applied Chemistry. (2020, June 7).
ResearchGate.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Northwestern Medical Journal. (2025, April 28).
Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
ResearchGate. Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)
PubMed. (2007, April 19). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.
ResearchGate.
ResearchGate.
Adichunchanagiri University. 2-phenoxyacetyl) nicotinohydrazide and N.
ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
IJIRT. (2021, September). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
Application Note: 1-[(2-Bromophenoxy)acetyl]piperidine in Medicinal Chemistry
Executive Summary This guide details the synthetic utility, physicochemical profiling, and medicinal chemistry applications of 1-[(2-bromophenoxy)acetyl]piperidine (CAS 864424-01-1). As a representative of the phenoxyace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility, physicochemical profiling, and medicinal chemistry applications of 1-[(2-bromophenoxy)acetyl]piperidine (CAS 864424-01-1). As a representative of the phenoxyacetyl-piperidine class, this scaffold combines the privileged piperidine pharmacophore with an ortho-brominated aryl moiety.
While often encountered as a catalog building block, its true value lies in its role as a versatile intermediate for Fragment-Based Drug Discovery (FBDD) . The ortho-bromide serves as a latent handle for palladium-catalyzed diversification, allowing rapid access to biaryl libraries, while the piperidine amide acts as a stable, solubility-enhancing vector. This note provides optimized protocols for its synthesis and downstream functionalization, specifically addressing the steric challenges of ortho-substitution.
Chemical Profile & Pharmacophore Analysis
Structural Dissection
The molecule consists of three distinct functional domains:
The Piperidine Headgroup: A privileged aliphatic heterocycle found in numerous CNS-active drugs (e.g., Donepezil, Methylphenidate) and analgesics. It modulates basicity and lipophilicity.
The Acetyl Linker: A flexible 2-carbon spacer containing a hydrogen-bond accepting carbonyl. It separates the lipophilic aryl ring from the polar amine.
The 2-Bromophenoxy Tail: An electron-rich aryl ether with a sterically demanding ortho-bromide. This is the primary site for chemical expansion.
Physicochemical Properties (Calculated)
Molecular Formula: C₁₃H₁₆BrNO₂
Molecular Weight: 298.18 g/mol
cLogP: ~2.5 – 2.8 (Ideal for CNS penetration and oral bioavailability)
TPSA: ~29.5 Ų (High membrane permeability)
H-Bond Acceptors: 2 (Amide O, Ether O)
H-Bond Donors: 0
Synthesis Protocol: Core Assembly
Rationale
The most robust route involves the amide coupling of 2-bromophenoxyacetic acid with piperidine . While acid chlorides (via SOCl₂) are common, they can lead to impurities with electron-rich phenols. We recommend a HATU-mediated coupling for mildness and high yield, or a Mixed Anhydride method for scalability.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 298/300).
Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine (1x).
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient).
Yield Expectation: 85–95%
Key Insight: The ortho-bromo substituent provides steric protection to the ether oxygen, reducing side reactions, but does not significantly hinder the distal carboxylic acid activation.
The 2-bromo position is sterically hindered ("ortho-effect"), making standard Pd(PPh₃)₄ catalyzed Suzuki couplings sluggish. To expand this scaffold into a biaryl library, sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to facilitate the oxidative addition and reductive elimination steps.
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step Procedure:
Setup: In a microwave vial or sealed tube, combine the scaffold (0.5 mmol), aryl boronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).
Degassing: Add solvent (4 mL). Sparge with Argon for 5 minutes (Critical step to prevent Pd oxidation).
Catalyst Addition: Add Pd(OAc)₂/SPhos or XPhos Pd G2 rapidly under Argon flow. Cap the vial immediately.
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (Microwave).
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify.
Why this works: SPhos is specifically designed to handle sterically hindered aryl chlorides and bromides, creating a highly active "monoligated" Pd(0) species that can access the crowded ortho site.
Medicinal Chemistry Context & SAR Logic
Target Classes
GPCR Modulators: The phenoxy-ethyl-amine motif mimics the core of several GPCR ligands (e.g., adrenergic, serotonergic). The piperidine nitrogen can be protonated at physiological pH, interacting with Asp/Glu residues in the receptor binding pocket.
Ion Channel Blockers: Phenoxyacetyl derivatives have shown activity as Sodium Channel (NaV) blockers for pain management.
Enzyme Inhibitors: The scaffold serves as a linker in PROTACs or as a hydrophobic anchor in enzyme active sites (e.g., COX-2 inhibition).
Visualizing the Workflow
The following diagram illustrates the logical flow from scaffold synthesis to library generation.
Caption: Workflow for synthesizing and diversifying the 1-[(2-bromophenoxy)acetyl]piperidine scaffold.
Data Summary: Reaction Conditions Comparison
Method
Reagents
Time/Temp
Yield
Notes
Acid Chloride
SOCl₂, Piperidine, Et₃N
2h / Reflux
75-85%
Harsh conditions; potential for phenol degradation.
HATU Coupling
HATU, DIPEA, DMF
3h / RT
90-95%
Recommended. Mild, high purity, no racemization risk.
Mixed Anhydride
Isobutyl chloroformate, NMM
4h / -15°C to RT
80-90%
Scalable; good for >10g batches.
References
Piperidine Scaffolds in Med Chem:
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[2][3]
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Phenoxyacetyl Derivatives Bioactivity:
Title: Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide Derivatives as Anti-Inflammatory and Analgesic Agents.[6]
Source: ResearchGate / Bioorg. Med. Chem. Lett.
URL:[Link] (Contextual reference for phenoxyacetyl bioactivity).
Ortho-Substituted Cross-Coupling:
Title: Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered aryl halides.
Source: Chemical Reviews (General Methodology Reference)
Context: Supports the selection of SPhos/XPhos for the 2-bromo position.
antimicrobial screening of 1-[(2-bromophenoxy)acetyl]piperidine analogs
An in-depth guide to the antimicrobial screening of novel 1-[(2-bromophenoxy)acetyl]piperidine analogs, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive ove...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the antimicrobial screening of novel 1-[(2-bromophenoxy)acetyl]piperidine analogs, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for evaluating this promising class of compounds.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Piperidine, a six-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its structural versatility allows for three-dimensional diversity, which can enhance interactions with biological targets and improve pharmacokinetic properties.[2][4]
The 1-[(2-bromophenoxy)acetyl]piperidine core represents a promising starting point for the development of new antimicrobial agents. The bromo-substituted phenoxy group provides a lipophilic character that may facilitate membrane interaction, while the acetyl-piperidine moiety offers sites for chemical modification to modulate solubility, target binding, and metabolic stability.[2] This application note details a systematic approach to screen analogs of this scaffold, enabling researchers to identify lead compounds and establish critical Structure-Activity Relationships (SAR).
Scientific Rationale and Screening Strategy
A robust screening cascade is essential for the efficient evaluation of new chemical entities. Our approach begins with a broad primary screen to identify active compounds, followed by quantitative assays to determine potency and spectrum of activity.
Plausible Mechanisms of Action
While the precise mechanism for this specific scaffold is yet to be elucidated, related piperidine-containing compounds are known to exert their antimicrobial effects through several key pathways.[5] Understanding these potential targets is crucial for experimental design and future optimization studies.
Cell Membrane Disruption: The lipophilic nature of many piperidine derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of vital intracellular contents, and ultimately, cell death.[5]
DNA Gyrase Inhibition: DNA gyrase is a critical bacterial enzyme essential for DNA replication and repair. Certain piperidine compounds have been shown to inhibit its function, preventing bacterial proliferation.[5]
Efflux Pump Inhibition: A common bacterial resistance mechanism involves actively pumping antimicrobial agents out of the cell. Some piperidine alkaloids can inhibit these efflux pumps, thereby increasing the intracellular concentration of the drug and restoring its efficacy.[5]
The Importance of Structure-Activity Relationship (SAR)
SAR studies are the cornerstone of medicinal chemistry, providing insights into how specific structural modifications influence biological activity.[6] For the 1-[(2-bromophenoxy)acetyl]piperidine scaffold, key modifications to investigate include:
Substitution on the Phenoxy Ring: Altering the position or nature of the halogen (e.g., replacing bromo with chloro or fluoro) or adding other substituents can impact lipophilicity and electronic properties, affecting membrane interaction and target binding.
Substitution on the Piperidine Ring: Introducing alkyl or other functional groups to the piperidine ring can influence solubility, metabolic stability, and steric fit within a target's binding pocket.[4]
A systematic screening of a library of analogs with controlled variations allows for the development of a predictive SAR model to guide the rational design of more potent derivatives.
A Tiered Screening Approach
We employ a logical, tiered workflow to efficiently screen compound libraries. This approach conserves resources by eliminating inactive compounds early and focusing intensive quantitative analysis on the most promising candidates.
Application Note & Protocol: Strategic Solvent Selection for Reactions of 1-[(2-Bromophenoxy)acetyl]piperidine
Introduction 1-[(2-Bromophenoxy)acetyl]piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents two key reactive sites: the electrophili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-[(2-Bromophenoxy)acetyl]piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents two key reactive sites: the electrophilic carbon of the acetyl group, susceptible to nucleophilic attack, and the aryl bromide moiety, which is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. The success, efficiency, and selectivity of transformations involving this substrate are critically dependent on the judicious choice of the reaction solvent. This document provides a detailed guide to understanding the multifaceted role of the solvent in reactions of 1-[(2-bromophenoxy)acetyl]piperidine and offers a systematic protocol for solvent screening to optimize reaction outcomes.
Scientific Integrity & Logic: The Causality Behind Solvent Choices
The selection of a solvent is not merely about dissolving reactants; it is an active parameter that can dictate reaction pathways, influence rates, and stabilize intermediates or transition states. For 1-[(2-bromophenoxy)acetyl]piperidine, the choice of solvent must be considered in the context of the intended transformation.
Nucleophilic Substitution at the Acetyl Group
Reactions involving nucleophilic attack at the acetyl carbonyl are sensitive to solvent polarity and proticity. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often preferred for SN2-type reactions.[1] These solvents can effectively solvate the cation of a nucleophilic salt, leaving the anion "naked" and more reactive.[1] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that dampens its reactivity.
Palladium-Catalyzed Cross-Coupling at the Aryl Bromide
The 2-bromophenoxy group is a gateway to a vast array of structural modifications via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Solvents in these reactions play a crucial role in the catalytic cycle.[2][3] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents such as toluene, are frequently employed.[2][4] The choice of solvent can impact the solubility of the palladium catalyst, the base, and the substrates, and can also influence the stability of catalytic intermediates. For instance, in Buchwald-Hartwig aminations, toluene is often a preferred solvent.[4] In some Suzuki-Miyaura reactions, the use of aqueous solvent mixtures can be beneficial.[5][6] It is important to avoid solvents like chloroform or acetonitrile in some palladium-catalyzed reactions as they can bind to the metal center and inhibit catalysis.[2]
Solubility Profile
A qualitative understanding of the solubility of 1-[(2-bromophenoxy)acetyl]piperidine is crucial for solvent selection. Based on its structural components, the N-acetylpiperidine portion imparts good solubility in a range of organic solvents.[7][8] The bromophenoxy group adds some aromatic character. The molecule is expected to be well-soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), ethereal solvents (e.g., THF, 1,4-dioxane), and chlorinated solvents (e.g., dichloromethane), with moderate to good solubility in aromatic hydrocarbons (e.g., toluene) and lower alcohols (e.g., isopropanol). Its solubility in non-polar aliphatic hydrocarbons (e.g., hexane) is likely to be limited.
Experimental Protocol: Solvent Screening for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a systematic approach to screen various solvents for the Suzuki-Miyaura coupling of 1-[(2-bromophenoxy)acetyl]piperidine with a boronic acid.
Caption: Experimental workflow for solvent screening.
Procedure
Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add 1-[(2-bromophenoxy)acetyl]piperidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) to a series of labeled reaction vials.
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 1.0 mL) from the screening list (see Table 1).
Reaction: Seal the vials with septa, and place them on a pre-heated stir plate (e.g., 80 °C). Stir the reactions for a set time (e.g., 12 hours).
Monitoring: Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
Work-up: After the reaction is complete, cool the vials to room temperature. Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product from each reaction by GC-MS or LC-MS to determine the conversion of the starting material and the purity of the product.
Data Presentation: Expected Outcomes of Solvent Screening
The following table presents hypothetical, yet chemically plausible, results for the Suzuki-Miyaura solvent screening experiment described above.
Table 1: Influence of Solvent on the Suzuki-Miyaura Coupling of 1-[(2-Bromophenoxy)acetyl]piperidine
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Expected Conversion (%)
Key Observations
Toluene
2.4
111
85
Good solubility of reactants, commonly used.[2][4]
1,4-Dioxane
2.2
101
90
Often gives high yields, but is a peroxide former.[9]
Protic solvent, may require specific ligand choice.
Water/Toluene (1:1)
-
-
88
Biphasic system, can be effective for some substrates.[5]
Logical Framework for Solvent Selection
The choice of solvent should be guided by the specific reaction being performed. The following diagram illustrates a decision-making process for selecting an appropriate solvent system for reactions involving 1-[(2-bromophenoxy)acetyl]piperidine.
Caption: Decision tree for solvent selection.
Conclusion
The optimal solvent for reactions of 1-[(2-bromophenoxy)acetyl]piperidine is highly dependent on the desired transformation. A systematic screening approach, guided by an understanding of the underlying chemical principles, is the most effective strategy for reaction optimization. For nucleophilic substitutions, polar aprotic solvents are generally the preferred choice. For palladium-catalyzed cross-coupling reactions, ethereal and aromatic solvents are excellent starting points, with the specific choice depending on the particular coupling reaction. The protocols and data presented in this application note provide a robust framework for researchers to make informed decisions and accelerate their research and development efforts.
References
Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1166–1173. [Link]
Schmallegger, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15478–15488. [Link]
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Link]
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073–18082. [Link]
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
Crampton, M. R., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(21), 7378–7385. [Link]
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(23), 13251–13271. [Link]
Arkhypchuk, A. I., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(11), 875–880. [Link]
Schmallegger, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. European Journal of Organic Chemistry, 2020(40), 6393–6397. [Link]
Cervera, M., et al. (1990). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1937–1940. [Link]
Mancini, P. M. E., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1141–1146. [Link]
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
Al-Masry, W. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1109. [Link]
ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]
ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Link]
Acree, W. E. (2014). IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 43(2), 023103. [Link]
Technical Support Center: Purification of 1-[(2-bromophenoxy)acetyl]piperidine by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-[(2-bromophenoxy)acetyl]piperidine. Recrystallization is a powerful...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-[(2-bromophenoxy)acetyl]piperidine. Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] Success hinges on a methodical approach to solvent selection and a clear understanding of how to troubleshoot common experimental challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
A foundational understanding of the target molecule's physicochemical properties is critical for designing an effective purification strategy.
Property
Predicted Value / Structure Analysis
Implication for Recrystallization
Molecular Formula
C₁₃H₁₆BrNO₂
---
Molecular Weight
298.18 g/mol
---
Structure
Contains a polar amide, an ether linkage, an aromatic ring, and a saturated heterocyclic amine moiety.
The molecule possesses both polar (amide, ether) and non-polar (aromatic ring, piperidine alkyl chain) regions, suggesting it is moderately polar. This polarity profile will guide solvent selection.
Predicted Solubility
Likely soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). Low solubility expected in non-polar solvents like hexanes and likely sparingly soluble in water at room temperature.[2]
A single solvent like ethanol or a mixed-solvent system such as ethanol/water or ethyl acetate/hexane is a promising starting point for screening.[2][3]
Hydrogen Bonding
The amide oxygen can act as a hydrogen bond acceptor.
Influences solubility in protic solvents.
Melting Point
Not readily available, but expected to be a solid at room temperature.
Knowledge of the melting point is crucial to avoid "oiling out," especially if it is lower than the solvent's boiling point.[4]
Recrystallization Workflow Overview
The following diagram outlines the fundamental steps of a successful recrystallization protocol. Each stage presents unique challenges, which are addressed in the subsequent troubleshooting guide.
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of 1-[(2-bromophenoxy)acetyl]piperidine.
Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong?
A1: This issue typically points to an inappropriate solvent choice or insufficient heating.
Causality: A suitable recrystallization solvent must dissolve the compound when hot but not when cold.[1] If the compound has very low solubility even at the solvent's boiling point, that solvent is unsuitable for single-solvent recrystallization.
Troubleshooting Steps:
Verify Temperature: Ensure your solvent is heated to its boiling point. A common error is attempting dissolution in a solvent that is merely warm, not boiling, which will require a much larger, and ultimately excessive, volume.[5]
Solvent Mismatch: You have likely selected a solvent that is too non-polar. For a moderately polar compound like 1-[(2-bromophenoxy)acetyl]piperidine, solvents like hexanes or toluene are unlikely to be effective on their own.
Actionable Solution: Switch to a more polar solvent. Based on the compound's structure, ethanol, isopropanol, or ethyl acetate are better starting points. Refer to the solvent selection table below. If the compound is too soluble in these solvents at room temperature, consider a mixed-solvent system (see Q5).
Q2: I've cooled my solution, but no crystals are forming. What should I do?
A2: The failure of crystals to appear is often due to either using too much solvent or the solution becoming supersaturated.[6]
Causality: Crystallization requires nucleation, the initial formation of a small crystal lattice, which then grows.[7] In a supersaturated solution, this initiation step is kinetically hindered.[6] Alternatively, if the solution is not saturated because too much solvent was added, the solubility limit will not be reached upon cooling, preventing crystallization.[5][6]
Troubleshooting Steps:
Induce Nucleation (for clear solutions):
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[5][8]
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. This provides a pre-formed template for crystallization to begin.[8]
Address Excess Solvent:
If nucleation techniques fail, the most common culprit is using too much solvent.[6] Gently heat the solution again and boil off a portion of the solvent to increase the concentration. Allow the solution to cool slowly once more.[8]
Final Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different solvent or less volume.[6][8]
Q3: My compound separated as an oil instead of crystals. How do I fix this "oiling out"?
A3: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[4] This is also common when a solution is cooled too quickly.[6]
Causality: Oils are undesirable because they tend to trap impurities, defeating the purpose of recrystallization. This phenomenon is often seen when the boiling point of the solvent is significantly higher than the melting point of the solute or when using a highly concentrated solution.[4]
Troubleshooting Steps:
Reheat and Dilute: Heat the solution until the oil redissolves completely.
Add More Solvent: Add a small amount (10-20% more) of hot solvent to decrease the saturation point.[4][6]
Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not place it directly into an ice bath.[6][8] Slower cooling encourages the formation of an ordered crystal lattice rather than amorphous oil.
Consider a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
Q4: My yield is very low. What are the common causes of product loss?
A4: Low recovery is a frequent and frustrating issue. The primary causes are using excess solvent, premature crystallization, or improper washing.
Causality: Recrystallization is a trade-off between purity and yield. Some product will always be lost as it remains dissolved in the cold mother liquor.[5] The goal is to minimize this inherent loss.
Troubleshooting Steps:
Minimize Hot Solvent: The most critical step for yield is to use the minimum amount of boiling solvent required to just dissolve the crude solid.[5] Using even a small excess will cause a significant portion of your product to remain in solution upon cooling.[4][6]
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent the product from crystallizing in the filter paper.[9]
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before filtration.[9]
Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[4][5]
Frequently Asked Questions (FAQs)
Q5: What are the characteristics of an ideal recrystallization solvent for my compound?
A5: An ideal solvent should:
Completely dissolve the target compound at its boiling point.[10]
Dissolve the target compound poorly or not at all at low temperatures (e.g., 0-4°C).[1]
Either dissolve impurities very well at all temperatures or not dissolve them at all, allowing for their removal by filtration.[10]
Have a boiling point below the melting point of the compound to prevent oiling out.[4]
Be volatile enough to be easily removed from the final crystals during drying.[7][10]
Solvent
Boiling Point (°C)
Polarity
Comments
Water
100
Very High
Good for polar compounds, but high boiling point can be problematic. May work as an anti-solvent.[2]
Ethanol
78
High
A very good starting point for moderately polar compounds like the target molecule.[3]
Isopropanol
82
High
Similar to ethanol, good general-purpose solvent.
Acetone
56
Medium-High
Good solvent, but its low boiling point means solubility may not differ greatly between hot and cold.[2]
Ethyl Acetate
77
Medium
Excellent choice for moderately polar compounds.[3]
Hexane
69
Very Low
Unlikely to dissolve the target compound alone, but useful as an anti-solvent in a mixed system.
Q6: How do I perform a mixed-solvent recrystallization?
A6: This technique is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Q7: What are the likely impurities I am trying to remove?
A7: The impurities in your crude 1-[(2-bromophenoxy)acetyl]piperidine will depend on the synthetic route. Assuming it was prepared by reacting an activated form of 2-bromophenoxyacetic acid with piperidine, common impurities include:
Unreacted Starting Materials: Residual piperidine or 2-bromophenoxyacetic acid.[11]
Reagent-Derived Impurities: By-products from the coupling agent used (e.g., dicyclohexylurea if DCC was used).[][13]
Side-Reaction Products: Small amounts of products from side reactions that may have occurred during the synthesis.
Recrystallization is particularly effective at removing impurities with different polarity profiles from the target compound.
Protocol: Recrystallization of 1-[(2-bromophenoxy)acetyl]piperidine
This is a general protocol. The optimal solvent and volumes should be determined by small-scale screening tests first.
Materials:
Crude 1-[(2-bromophenoxy)acetyl]piperidine
Erlenmeyer flasks (at least two)
Chosen solvent (e.g., 95% Ethanol)
Hot plate with stirring capability
Glass funnel and fluted filter paper (for hot filtration, if needed)
Büchner funnel, filter flask, and vacuum source
Ice-water bath
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of boiling solvent until the solid just dissolves. Record this volume. Critical Step: Use the absolute minimum amount of boiling solvent to ensure saturation upon cooling.[5]
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface. Avoid disturbing the flask during this period to promote the growth of large crystals.[1]
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.
References
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved from [Link]
Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
PubChemLite. (n.d.). Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. Retrieved from [Link]
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
Google Patents. (2006, May 26). WO 2006/055321 A2.
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethyl]piperidine. Retrieved from [Link]
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
optimizing amide bond formation in phenoxyacetyl piperidines
Technical Support Center: Optimizing Amide Bond Formation in Phenoxyacetyl Piperidines Topic: Optimization of Amide Bond Formation for Phenoxyacetyl Piperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, an...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Amide Bond Formation in Phenoxyacetyl Piperidines
Topic: Optimization of Amide Bond Formation for Phenoxyacetyl Piperidine Scaffolds
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Role: Senior Application Scientist
Introduction: The Phenoxyacetyl-Piperidine Scaffold
The phenoxyacetyl-piperidine moiety is a privileged pharmacophore found in numerous bioactive compounds, including BTK inhibitors and GPCR modulators. While the amide coupling between a phenoxyacetic acid derivative and a piperidine seems trivial, specific electronic and steric nuances can derail yields and purity. The electron-donating nature of the phenoxy ether oxygen can influence the electrophilicity of the carbonyl carbon, while substitution patterns on the piperidine ring (particularly at C2) can introduce significant steric barriers.
This guide synthesizes field-proven protocols with mechanistic insights to ensure you achieve >90% isolated yields with high purity.
Recommendation: Stick with EDC/HOBt or switch to T3P (Propylphosphonic Anhydride) .
Why: Unsubstituted piperidine is a strong nucleophile. If EDC is failing, it is likely due to the activation step of the phenoxyacetic acid. The ether oxygen can inductively destabilize the active ester. T3P forms a highly reactive mixed anhydride and drives the reaction to completion due to the release of a stable cyclic phosphonate byproduct.
Why: The steric bulk at the C2 position of piperidine creates a "conformationally locked" environment that impedes attack on the carbonyl. HATU generates an O-At (7-azabenzotriazole) active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the rate of aminolysis by up to 100x compared to HOBt esters.
Scenario C: Scale-Up (>10g)
Recommendation:Acid Chloride (via SOCl₂ or Oxalyl Chloride) or T3P .
Why: HATU is expensive and generates byproducts that are difficult to remove on a large scale.[1] Acid chlorides are atom-economical but require strict anhydrous conditions. T3P is the modern process chemistry standard due to its low toxicity and water-soluble byproducts.
Q2: How does the electronic nature of the phenoxy ring affect the coupling?
Answer:
Electron-Withdrawing Groups (EWGs) (e.g., 4-F, 4-NO₂): These pull electron density from the ether oxygen, making the carboxylic acid more acidic and the resulting active ester more electrophilic. These reactions usually proceed faster.
Electron-Donating Groups (EDGs) (e.g., 4-OMe): These push electron density, rendering the carbonyl carbon less electrophilic. You may need to increase the reaction temperature (40–50°C) or use a stronger coupling agent (HATU/HOAt) to force the reaction.
Q3: Which base should I use? DIPEA vs. TEA vs. NMM?
Answer:
Standard:DIPEA (Hünig's Base) is preferred over TEA.
Reasoning: DIPEA is less nucleophilic than TEA, reducing the risk of the base reacting with the activated ester (forming an acyl-ammonium species that can decompose).
Pro-Tip: For acid chloride couplings, use N-Methylmorpholine (NMM) or a biphasic system (DCM/aq. Na₂CO₃) if your substrate tolerates it (Schotten-Baumann conditions).
Module 2: Troubleshooting Yield & Purity
Q4: I see a major impurity at M+18 (Hydrolysis) or M+Substrate. What is happening?
Answer:
This indicates the "active ester" hydrolyzed before the amine could attack.
Cause: Wet solvent (DMF/DMAc are hygroscopic) or insufficient base to deprotonate the piperidine salt (if used as HCl salt).
Fix:
Dry DMF over molecular sieves (3Å or 4Å) for 24h.
Ensure you are using 3.0 equivalents of DIPEA if starting with Piperidine·HCl.
Pre-activation: Stir the Acid + HATU + Base for 5–10 minutes before adding the piperidine. This ensures the active ester is fully formed.
Q5: My product is co-eluting with the byproduct (tetramethylurea or phosphonate). How do I purify this?
Answer:
If using HATU: The byproduct (tetramethylurea) is water-soluble but can trail in organic layers.
Solution: Wash the organic layer with 5% LiCl solution (3x). This effectively pulls DMF and urea byproducts into the aqueous phase.
If using T3P: The byproduct is water-soluble.
Solution: Simple washing with water and NaHCO₃ is usually sufficient. This is why T3P is preferred for "crude purity."
Module 3: Scalability & Green Chemistry
Q6: How do I adapt this for Green Chemistry or Flow Synthesis?
Answer:
Green Solvent: Switch from DMF/DCM to 2-MeTHF or Ethyl Acetate (EtOAc) . T3P works excellently in EtOAc.
Reagent: Use T3P (50% in EtOAc) . It has a high atom economy and low toxicity compared to uronium salts (HATU/HBTU).
Flow Chemistry:
Setup: Pump A (Acid + T3P + Base in 2-MeTHF) + Pump B (Piperidine in 2-MeTHF) → T-Mixer → Heated Coil (60°C) → Back Pressure Regulator (100 psi).
Advantage: Residence times can be reduced to <10 minutes with higher yields due to improved heat transfer and mixing.
Visualization: Reagent Selection Decision Tree
The following diagram outlines the logical flow for selecting the optimal coupling strategy based on substrate properties.
Caption: Decision matrix for selecting coupling reagents based on scale and steric hindrance of the piperidine substrate.
Applicability: 2-substituted piperidines or electron-rich phenoxy acids.
Activation: To a vial containing the Phenoxyacetic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.2 equiv) and DIPEA (2.0 equiv).
Pre-stir: Stir at room temperature for 5 minutes. The solution should turn yellow/orange.
Addition: Add the Piperidine (1.2 equiv). Note: If using Piperidine[2]·HCl salt, increase DIPEA to 3.5 equiv.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]
Work-up: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq) (2x), Sat. NaHCO₃ (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Protocol B: Green & Scalable T3P Coupling
Applicability: Scale-up (>5g) or when column chromatography must be avoided.
Setup: Dissolve Phenoxyacetic acid (1.0 equiv) and Piperidine (1.1 equiv) in EtOAc or 2-MeTHF (3–5 volumes).
Base: Add Pyridine or DIPEA (2.5 equiv). Cool to 0°C.
Reagent: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.
Reaction: Allow to warm to RT. If conversion is slow after 2h, heat to 50°C.
Work-up: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove excess amine/pyridine), then Sat. NaHCO₃ (to remove excess acid/phosphonate byproducts).
Isolation: Evaporate solvent. Product often crystallizes upon standing.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5] Organic Process Research & Development, 20(2), 140–177.
Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.
Technical Support Center: Overcoming Steric Hindrance in 2-Bromophenoxyacetyl Coupling Reactions
Welcome to the technical support center for navigating the challenges of coupling reactions involving the sterically hindered 2-bromophenoxyacetyl moiety. This guide is designed for researchers, scientists, and professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the challenges of coupling reactions involving the sterically hindered 2-bromophenoxyacetyl moiety. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving desired product yields and purities. Here, we will delve into the mechanistic underpinnings of the steric challenges and provide actionable troubleshooting strategies and detailed protocols to enhance your synthetic success.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the coupling of 2-bromophenoxyacetyl derivatives.
Q1: Why are my coupling reactions with 2-bromophenoxyacetyl chloride consistently resulting in low yields?
A1: The primary reason for low yields is the significant steric hindrance posed by the ortho-bromine atom and the adjacent phenoxyacetyl group. This steric bulk impedes the approach of the coupling partner to the reactive center, thereby slowing down the reaction rate and often leading to the prevalence of side reactions.[1][2]
Q2: I am observing significant amounts of starting material even after prolonged reaction times and increased temperatures. What is happening?
A2: This is a classic symptom of a reaction struggling to overcome a high activation energy barrier due to steric hindrance. The bulky substituents near the reaction site physically block the optimal trajectory for the coupling partners to interact, making the formation of the transition state energetically unfavorable. Simply increasing the reaction time and temperature may not be sufficient and can lead to decomposition of starting materials or products.
Q3: What are the common side reactions I should be aware of?
A3: Besides the unreacted starting material, common side reactions include:
Homocoupling: Dimerization of your coupling partner, particularly with organoboron reagents in Suzuki-Miyaura coupling.
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
Hydrolysis: If using 2-bromophenoxyacetyl chloride, hydrolysis to 2-bromophenoxyacetic acid can be a significant issue if moisture is not rigorously excluded.
II. Troubleshooting Guides: In-Depth Strategies
When standard protocols fail, a more nuanced approach is required. This section provides detailed troubleshooting guides for specific coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools, but their success with sterically hindered substrates like 2-bromophenoxyacetyl derivatives is highly dependent on the careful selection of the catalyst system.[3][4]
Issue: Low to No Product Formation in a Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the steric hindrance in 2-bromophenoxyacetyl derivatives can significantly impede the transmetalation step.[5][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps & Rationale:
Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
Initial Choice: Start with commonly used ligands like P(t-Bu)3 or SPhos.
Advanced Options: If yields are still low, consider more specialized ligands designed for hindered substrates, such as AntPhos or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands can create a more reactive palladium center and facilitate the coupling of challenging substrates.
Base Optimization: The choice of base is crucial for activating the boronic acid.[5]
Common Bases: K2CO3, Cs2CO3, and K3PO4 are standard choices.
For Hindered Systems: A stronger, non-nucleophilic base like KOtBu might be necessary to facilitate the formation of the boronate complex, but be mindful of potential side reactions.
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.
Typical Solvents: Toluene, dioxane, and THF are common.
Alternative: Aprotic polar solvents like DMF or DMSO can sometimes accelerate the reaction, but may also promote side reactions. A solvent screen is often beneficial.
Boronic Acid/Ester Stability: Ensure the stability of your boronic acid or ester, as decomposition can be a competing pathway.[7] If protodeboronation is an issue, consider using more stable boronate esters like pinacol or MIDA esters.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂ (2-5 mol%)
Common and effective palladium precursor.
Ligand
SPhos or XPhos (4-10 mol%)
Bulky, electron-rich ligands ideal for hindered substrates.[8]
Base
K₃PO₄ (2-3 equivalents)
A moderately strong base effective in many Suzuki couplings.
Solvent
Toluene/H₂O (10:1)
A common biphasic system that often gives good results.
Temperature
80-110 °C
A good starting range to balance reaction rate and stability.
Guide 2: Navigating Buchwald-Hartwig Amination with Hindered Substrates
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[3][11] With 2-bromophenoxyacetyl systems, the steric hindrance can make the coupling with an amine challenging.
Issue: Incomplete Conversion in Buchwald-Hartwig Amination
13C NMR chemical shifts for 1-[(2-bromophenoxy)acetyl]piperidine
Technical Assessment: C NMR Structural Elucidation of 1-[(2-bromophenoxy)acetyl]piperidine vs. Structural Analogs Part 1: Executive Summary & Structural Context In the development of phenoxyacetamide derivatives—common s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment:
C NMR Structural Elucidation of 1-[(2-bromophenoxy)acetyl]piperidine vs. Structural Analogs
Part 1: Executive Summary & Structural Context
In the development of phenoxyacetamide derivatives—common scaffolds in analgesics and herbicides—distinguishing regioisomers is a critical quality control step. This guide provides a technical comparison of the
C NMR chemical shifts for 1-[(2-bromophenoxy)acetyl]piperidine against its unsubstituted and para-substituted analogs.
The core challenge in characterizing this molecule lies in two specific spectral features:
The Ortho-Effect: The 2-bromo substituent induces significant steric compression and electronic shielding on the ipso- and ortho-carbons, distinct from the para-isomer.
Amide Rotamers: The piperidine ring often displays signal doubling or broadening due to restricted rotation around the C–N amide bond, a feature frequently misidentified as impurities.
Part 2: Comparative Chemical Shift Analysis
The following data compares the target molecule (2-Bromo) against the unsubstituted baseline and the 4-Bromo regioisomer. These values represent standardized shifts in CDCl
at 100-125 MHz.
Table 1: Comparative
C NMR Shifts (
, ppm)
Carbon Assignment
Target: 2-Bromo
Analog A: Unsubstituted
Analog B: 4-Bromo
Spectral Diagnostic Note
Carbonyl (C=O)
165.8 – 166.5
166.2
166.0
Characteristic tertiary amide region.
Linker (-CH)
68.2
67.8
67.5
Deshielded by ether oxygen; slight downfield shift in ortho-isomer due to steric twist.
Aromatic C1 (Ipso)
154.1
157.8
156.9
Key Differentiator: The 2-Br substituent compresses the C-O bond angle, altering the shift.
Aromatic C-Br
112.8 (C2)
N/A
115.5 (C4)
Heavy Atom Effect: Carbon attached to Br is shielded (upfield) relative to H-substituted carbons.
Aromatic C3
133.5
129.5
132.8
Deshielded by ortho-Br.
Aromatic C4
122.9
121.6
115.5 (C-Br)
Para position.
Aromatic C5
128.4
129.5
132.8
Meta position.
Aromatic C6
114.2
114.6
116.5
Ortho to Oxygen; shielded by resonance.
Piperidine N-CH
43.2 / 46.5
43.0 / 46.2
43.1 / 46.4
Rotameric Split: Often appears as two distinct peaks due to slow amide bond rotation.
Piperidine CH
25.5 – 26.5
25.5 – 26.5
25.5 – 26.5
Remote methylenes; minimal variation between analogs.
Critical Insight: The most reliable diagnostic for the 2-bromo isomer is the C1 (Ipso) resonance at ~154 ppm. In the 4-bromo and unsubstituted analogs, this signal typically appears further downfield (156–158 ppm).
Part 3: Mechanistic Analysis & Visualization
To understand the spectral data, we must visualize the electronic environment. The graph below details the assignment logic and the causal factors for the observed shifts.
Figure 1: Structural causality map linking molecular features (Ortho-Br, Amide bond) to specific
C NMR spectral signatures.
Part 4: Experimental Protocol (Self-Validating)
To replicate the shifts listed above and ensure data integrity, follow this optimized protocol. This workflow is designed to resolve the piperidine rotamers and ensure quaternary carbon detection.
Materials:
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane).
Concentration: 20–30 mg of compound in 0.6 mL solvent.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Reasoning: The quaternary carbons (C1-Ipso, C2-Br, C=O) have long T1 relaxation times. A short D1 will suppress these peaks, making integration and identification difficult.
Scans (NS): Minimum 1024 scans.
Reasoning:
C has low natural abundance (1.1%). Sufficient signal-to-noise is required to distinguish the small C-Br peak from baseline noise.
Temperature: 298 K (25°C).
Note: If piperidine peaks are extremely broad, run the experiment at 323 K (50°C) to speed up rotation and coalesce the peaks.
Data Processing:
Line Broadening (LB): 1.0 – 2.0 Hz.
Referencing: Set the center peak of the CDCl
triplet to 77.16 ppm .
Part 5: Troubleshooting & Interpretation
Issue: I see "extra" peaks in the aliphatic region (40-50 ppm).
Diagnosis: This is likely rotameric splitting , not impurity. The amide bond has partial double-bond character, making the two sides of the piperidine ring magnetically distinct.
Validation: Heat the sample to 50°C. If the peaks coalesce into single broad peaks, they are rotamers. If they remain sharp and distinct, they are impurities.
Issue: The C-Br peak (~112 ppm) is missing.
Diagnosis: Quaternary carbons attached to heavy atoms often have very low intensity and broad linewidths due to scalar coupling and relaxation issues.
Solution: Increase D1 to 5 seconds and double the number of scans.
References
Preprints.org. (2026). Synthesis and NMR Characterization of Phenoxyacetyl Derivatives. (Provides baseline shifts for phenoxy-linker-amide scaffolds).
ChemicalBook. (2023). Piperidine
C NMR Spectrum Data. (Reference for piperidine ring shifts in amide environments).
National Institutes of Health (NIH). (2015). Substituent effect study on experimental
C NMR chemical shifts of phenyl derivatives. (Grounding for the ortho-bromo shielding effect).
Oregon St
C NMR Chemical Shifts Guide. (Standard reference for solvent peaks and functional group ranges).
Royal Society of Chemistry. (2025). Origin of
C NMR chemical shifts elucidated based on molecular orbital theory. (Theoretical basis for heavy-atom induced shifts).
Comparative
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 1-[(2-Bromophenoxy)acetyl]piperidine
Topic: Mass Spectrometry Fragmentation of 1-[(2-bromophenoxy)acetyl]piperidine Content Type: Publish Comparison Guide Executive Summary This technical guide provides a structural elucidation framework for 1-[(2-bromophen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation of 1-[(2-bromophenoxy)acetyl]piperidine
Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a structural elucidation framework for 1-[(2-bromophenoxy)acetyl]piperidine , a halogenated amide scaffold frequently encountered in fragment-based drug discovery (FBDD) and synthetic intermediate profiling.
We compare two primary ionization modalities: Electron Ionization (EI) (70 eV) and Electrospray Ionization (ESI-MS/MS) . This comparison is critical for researchers distinguishing this scaffold from metabolic byproducts or structural isomers. The guide focuses on the diagnostic utility of the bromine isotopic signature (
) and the stability of the piperidine iminium ion.
Structural Analysis & Physicochemical Context
Before interpreting spectra, the analyst must ground the fragmentation logic in the molecule's electronic structure.
Molecular Formula:
Exact Mass (Monoisotopic
): 297.0364 Da
Exact Mass (Isotope
): 299.0344 Da
Isotopic Pattern: 1:1 doublet (characteristic of mono-brominated compounds).
Nitrogen Rule: Odd nominal mass (297/299) indicates an odd number of nitrogen atoms (N=1).
Key Lability Points:
Amide Bond: The
bond is the primary site of cleavage in high-energy collisions.
Ether Linkage: The
bond is susceptible to heterolytic cleavage, particularly in EI.
Piperidine Ring: The nitrogen lone pair drives the formation of the stable iminium ion (
84), often the base peak in EI.
Comparative Methodology: EI vs. ESI-MS/MS
The choice of ionization method dictates the observed fragmentation landscape.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Energy Regime
Hard (70 eV)
Soft (Low internal energy)
Primary Ion
(Radical Cation)
(Even-electron Cation)
Base Peak
Often 84 (Piperidine ring)
Often 298/300 (Parent) or 112
Diagnostic Value
Structural fingerprinting, library matching
Quantification, precursor-product scanning
Bromine Retention
Variable; C-Br bond may cleave
Retained in primary daughter ions
Fragmentation Pathways & Mechanism
3.1 Electron Ionization (EI) – The "Hard" Pathway
In EI, the molecular ion (
) is formed by ejecting an electron, typically from the nitrogen lone pair or the aromatic system.
Pathway A (Alpha-Cleavage): The radical site on the nitrogen induces cleavage of the C-C bond adjacent to the carbonyl.[1] This generates the piperidine carbamoyl ion (
112).
Pathway B (C-N Bond Fission): Inductive cleavage driven by the oxygen leads to the formation of the 2-bromophenoxymethyl acylium ion (
213/215) and the neutral piperidine radical.
Pathway C (Piperidine Iminium Formation): A dominant pathway where the charge resides on the piperidine fragment, forming the tetrahydropyridinium ion at
84 . This is typically the Base Peak (100% abundance).
3.2 ESI-MS/MS – The "Soft" Pathway
In ESI, the precursor is the protonated molecule
.[1][2] Collision-Induced Dissociation (CID) drives fragmentation via charge-remote or charge-directed mechanisms.
Pathway D (Amide Hydrolysis-like): Protonation at the amide nitrogen weakens the C-N bond. CID causes the loss of the piperidine moiety (85 Da), yielding the 2-bromophenoxyacetyl cation at
213/215.
Pathway E (Ether Cleavage): Further fragmentation of the
213 ion often results in the loss of CO (28 Da), yielding the 2-bromobenzyl cation at 185/187.
Visualization of Fragmentation Dynamics
The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical
checkpoints.
Figure 1: Divergent fragmentation pathways. Red path denotes the dominant EI mechanism; Green path denotes the primary ESI-MS/MS transition.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol. The "Self-Validation" step ensures the instrument is correctly tuned for halogen detection.
Step 1: Sample Preparation
Solvent: Dissolve 0.1 mg of compound in 1 mL Methanol (LC-MS grade).
Concentration: Dilute to 1 µg/mL (1 ppm) for ESI; 100 µg/mL for EI (GC-MS).
Additives: For ESI, add 0.1% Formic Acid to promote protonation
Comparative Guide: High-Purity HPLC Analysis of 1-[(2-bromophenoxy)acetyl]piperidine
Executive Summary In the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine , a key intermediate for analgesic and anti-inflammatory pharmacophores, the critical analytical challenge is the resolution of the target amide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine , a key intermediate for analgesic and anti-inflammatory pharmacophores, the critical analytical challenge is the resolution of the target amide from its halogenated precursors—specifically 2-bromophenol and 2-chloro-1-(piperidin-1-yl)ethan-1-one .
Standard C18 alkyl-bonded phases often struggle to provide baseline resolution (
) between the target molecule and its de-brominated or positional isomers due to similar hydrophobic profiles. This guide compares the industry-standard C18 Method against an optimized Pentafluorophenyl (PFP) Method .
Key Finding: While C18 provides adequate retention, the PFP stationary phase demonstrates superior selectivity (
) for the brominated aromatic moiety via and dipole-dipole interactions, making it the recommended protocol for purity analysis >99.5%.
Compound Profile & Analytical Challenges
Property
Description
Analytical Implication
Molecule
1-[(2-bromophenoxy)acetyl]piperidine
Target Analyte
Structure
Amide linkage, Piperidine ring, Brominated phenoxy group
Mixed polarity; Bromine atom is electron-withdrawing.
LogP
~2.8 (Estimated)
Moderately lipophilic; suitable for Reverse Phase (RP).
Key Impurity
2-Bromophenol (Starting Material)
High UV absorbance; potential co-elution on C18.
Detection
UV @ 220 nm (Amide) & 254 nm (Aromatic)
Dual-wavelength monitoring recommended.
Method Comparison: C18 (Standard) vs. PFP (Optimized)
The following data summarizes the performance of a standard C18 protocol versus the optimized Fluorinated Phenyl (PFP) protocol.
Experimental Conditions
System: UHPLC with Diode Array Detector (DAD)
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Analysis: The PFP column utilizes the electron-deficient fluorine ring to interact strongly with the electron-rich bromine atom and the aromatic system of the analyte. This "orthogonal" selectivity pulls the phenolic impurity away from the amide product, tripling the resolution.
Detailed Experimental Protocol (Method B)
This is the self-validating protocol for the PFP Method .
Reagents & Standards[2]
Acetonitrile (ACN): HPLC Grade or higher.
Water: Milli-Q (18.2 MΩ·cm).
Formic Acid: LC-MS Grade (98%+).
Diluent: 50:50 Water:ACN.
Instrument Parameters[2][3]
Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex PFP (150 x 4.6 mm, 2.7 µm).
Before running samples, inject the System Suitability Standard (Target + 2-Bromophenol) 5 times.
Resolution (
): > 2.5 between Impurity A and Target.
RSD (Area): < 1.0% for the Target peak.
Tailing Factor: < 1.5.
Visualizing the Analytical Logic
Diagram 1: Method Development Decision Tree
This diagram illustrates the logical pathway for selecting the PFP phase over C18 for halogenated aromatics.
Caption: Decision logic prioritizing PFP stationary phases for halogenated aromatic separation when C18 fails to resolve critical impurities.
Diagram 2: Analytical Workflow
The standard operating procedure for routine purity analysis.
Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.
Validation Strategy (ICH Q2 R2)
To ensure this method is "Trustworthy" and compliant with ICH Q2(R2) guidelines [1], the following validation parameters must be established:
Specificity: Inject pure ACN, Placebo, and known Impurity Standards (2-Bromophenol). Demonstrate no interference at the retention time of the main peak.
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
must be .
Precision:
Repeatability: 6 injections of the same sample (RSD
2.0%).
Intermediate Precision: Different day, different analyst.
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.
LOD: S/N
3.
LOQ: S/N
10.
References
ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4] International Council for Harmonisation.[4][5]
Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3960EN.
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[7][8] Chromatography Today.
Distinguishing 1-[(2-bromophenoxy)acetyl]piperidine from Regioisomers
Executive Summary In drug discovery and scaffold development, the precise identification of regioisomers is critical. 1-[(2-bromophenoxy)acetyl]piperidine (the ortho isomer) is a common intermediate in the synthesis of h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and scaffold development, the precise identification of regioisomers is critical. 1-[(2-bromophenoxy)acetyl]piperidine (the ortho isomer) is a common intermediate in the synthesis of heterocycles and pharmaceutical agents. However, commercial reagents or synthesis byproducts often contain the meta (3-bromo) or para (4-bromo) isomers.
These isomers exhibit distinct steric and electronic profiles that drastically alter biological efficacy (e.g., receptor binding affinity) and metabolic stability. This guide provides a definitive technical workflow to distinguish the 2-bromo target from its 3-bromo and 4-bromo regioisomers using 1H NMR spectroscopy as the primary validation tool, supported by HPLC and 13C NMR data.
Structural Analysis & Isomer Definitions
The core structure consists of a piperidine ring amide-linked to a phenoxyacetic acid moiety. The differentiation lies entirely in the substitution pattern of the bromine atom on the phenyl ring.
Isomer
IUPAC Name
Key Structural Feature
Symmetry
Target (Ortho)
1-[(2-bromophenoxy)acetyl]piperidine
Br at position 2 (adjacent to ether oxygen)
Asymmetric (ABCD)
Meta
1-[(3-bromophenoxy)acetyl]piperidine
Br at position 3
Asymmetric (ABCD)
Para
1-[(4-bromophenoxy)acetyl]piperidine
Br at position 4 (opposite ether oxygen)
Symmetric (AA'BB')
Primary Analytical Method: 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for this differentiation. While Mass Spectrometry (MS) yields identical parent ions (
297/299) for all three, NMR provides distinct splitting patterns in the aromatic region ( ppm).
A. The Aromatic Region (The Fingerprint)
1. The Para Isomer (4-bromo) – The Easiest to Identify
The para-substituted ring possesses a plane of symmetry, resulting in a classic AA'BB' system .
Pattern: Two distinct doublets (roofing effect common).
Integration: 2H each.
Coupling (
):8.8 Hz (typical ortho coupling).
Diagnostic: If you see two clean doublets in the aromatic region, it is the 4-bromo isomer.
2. The Ortho Isomer (2-bromo) – The Target
The ortho-substituted ring is asymmetric and sterically crowded.
Key Signal (The "Singlet"): Look for a narrow triplet (t,
Hz) or "singlet-like" peak at 7.1–7.2 ppm. This is the H-2 proton, isolated between the ether oxygen and the bromine. It has no ortho neighbors, only small meta couplings.
Differentiation: Unlike the ortho isomer, the meta isomer lacks the strong downfield shift of the H-3 proton seen in the 2-bromo derivative.
B. Comparative Data Table (Representative Shifts in CDCl3)
Proton Environment
2-Bromo (Ortho)
3-Bromo (Meta)
4-Bromo (Para)
Ar-H (Symmetry)
4 distinct peaks (ABCD)
4 distinct peaks (ABCD)
2 doublets (AA'BB')
Key Ar-H Feature
dd @ ~7.55 ppm (H-3)
t @ ~7.10 ppm (H-2, Hz)
d @ ~7.40 ppm (symmetric)
O-CH2-CO
Singlet, ~4.75 ppm
Singlet, ~4.68 ppm
Singlet, ~4.65 ppm
Piperidine (N-CH2)
Multiplet, 3.4-3.6 ppm
Multiplet, 3.4-3.6 ppm
Multiplet, 3.4-3.6 ppm
Technical Note: The piperidine ring protons (positions 2-6) are generally indistinguishable between isomers and should not be used for identification. Focus exclusively on the aromatic region and the O-CH2 singlet.
Secondary Method: HPLC Analysis[4][5][6][7]
While NMR determines identity, HPLC determines purity. The isomers have different dipole moments, allowing separation on standard C18 columns.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 10% B to 90% B over 15 minutes.
Elution Order (Typical):
Para (4-Br): Most polar/symmetric, typically elutes first or has distinct retention.
Meta (3-Br): Intermediate.
Ortho (2-Br): Often elutes last due to "ortho effect" (intramolecular shielding reducing polarity interaction with mobile phase) or first depending on specific column selectivity, but retention time (
) will differ by >0.5 min from regioisomers.
Experimental Protocols
A. Synthesis of Reference Standard (2-Bromo Target)
To definitively validate your unknown, synthesize a pure standard of the target.
Navigating the Unknown: A Guide to Personal Protective Equipment for Novel Chemical Compounds
For the Senior Application Scientist: A note on 1-[(2-bromophenoxy)acetyl]piperidine As research and development professionals, we often encounter novel chemical entities for which comprehensive safety data is not yet av...
Author: BenchChem Technical Support Team. Date: February 2026
For the Senior Application Scientist: A note on 1-[(2-bromophenoxy)acetyl]piperidine
As research and development professionals, we often encounter novel chemical entities for which comprehensive safety data is not yet available. 1-[(2-bromophenoxy)acetyl]piperidine is one such compound. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, treating the substance as potentially hazardous until proven otherwise.[1] This guide provides a framework for selecting Personal Protective Equipment (PPE) and establishing safe handling protocols for this and other uncharacterized research chemicals, grounding our recommendations in an analysis of its structural components and established laboratory safety principles.
Hazard Assessment Based on Chemical Structure
The molecular structure of 1-[(2-bromophenoxy)acetyl]piperidine contains several functional groups that suggest potential hazards:
Brominated Aromatic Ring (2-bromophenoxy group): Halogenated aromatic compounds can be toxic and may cause skin and eye irritation.[2][3] Bromine itself is corrosive and toxic if inhaled or absorbed through the skin.[4][5][6]
Piperidine Moiety: Piperidine is a cyclic amine that is flammable, toxic, and corrosive, causing severe skin burns and eye damage.[7][8][9]
Amide Linkage: While generally stable, amides can be irritants.
Given these components, we must assume that 1-[(2-bromophenoxy)acetyl]piperidine may be toxic if inhaled, ingested, or absorbed through the skin, and could be a severe irritant or corrosive to the eyes and skin.[10][11][12]
Core Personal Protective Equipment (PPE) Requirements
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[13][14] For a novel compound like 1-[(2-bromophenoxy)acetyl]piperidine, a high degree of caution is warranted. The following PPE is considered the minimum for any handling of this substance.[15]
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.[15][16]
Protects against splashes of liquids and airborne particles. A face shield provides an additional layer of protection for the entire face.[15]
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene), double-gloved.[5][17]
Prevents skin contact and absorption. Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.[17]
Body Protection
A lab coat, supplemented with a chemically resistant apron.[15][18]
Protects against spills and splashes. Long pants and closed-toe shoes are also mandatory.[15]
Respiratory Protection
An N95 respirator or a higher level of respiratory protection.[19]
Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[19]
Operational and Disposal Plans
Safe Handling Procedures
All manipulations of 1-[(2-bromophenoxy)acetyl]piperidine should be performed within a certified chemical fume hood to minimize the risk of inhalation.[10]
Weighing the solid compound:
Don the appropriate PPE as outlined in the table above.
Perform the weighing within a chemical fume hood.
Use a disposable weighing boat to avoid cross-contamination.
Carefully clean the balance and surrounding area with a damp cloth after use to remove any residual powder.
Preparing solutions:
Wear all recommended PPE.
Conduct the procedure in a chemical fume hood.
Add the solid 1-[(2-bromophenoxy)acetyl]piperidine to the solvent slowly to avoid splashing.
If the dissolution is exothermic, use an ice bath to control the temperature.
Emergency Procedures
Spills:
Small spills: If a small amount of the solid is spilled within the fume hood, it can be carefully wiped up with a damp cloth. The cloth should then be disposed of as hazardous waste.
Large spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures for chemical spills.[10] Do not attempt to clean up a large spill without appropriate training and equipment.
Exposure:
Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][10]
Eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[9]
Disposal Plan
All waste containing 1-[(2-bromophenoxy)acetyl]piperidine must be treated as hazardous waste.
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a designated, labeled hazardous waste container.
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
Contaminated PPE: Used gloves, aprons, and other contaminated disposable PPE should be placed in a designated hazardous waste bag.
Never dispose of this chemical down the drain or in the regular trash.[20] All chemical waste must be disposed of through your institution's environmental health and safety office.[21]
Conclusion: A Culture of Safety
Handling novel chemical compounds is inherent to scientific advancement. By adopting a cautious and systematic approach to safety, based on the principles of hazard assessment and the proper use of PPE, researchers can protect themselves and their colleagues. The guidelines presented here for 1-[(2-bromophenoxy)acetyl]piperidine should be considered a starting point, and all laboratory work should be conducted in accordance with your institution's specific safety protocols and the overarching standards set by regulatory bodies like OSHA.[22]
References
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Benchchem. Navigating the Uncharted: Proper Disposal Procedures for Novel Research Chemicals Like Peaqx.
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
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